molecular formula C11H10F3NO B8009106 3-Isopropoxy-5-(trifluoromethyl)benzonitrile

3-Isopropoxy-5-(trifluoromethyl)benzonitrile

Cat. No. B8009106
M. Wt: 229.20 g/mol
InChI Key: TWVRAZXRYVXGHA-UHFFFAOYSA-N
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Patent
US08999996B2

Procedure details

To a mixture of propan-2-ol (102.96 g 1.76 moles) in DMF (3200 mL, 8 V) at 5° C. was added NaH (122 g, 5.08 moles). The mixture was stirred for 2 hours. To this mixture 3-fluoro-5-(trifluoromethyl)benzonitrile (400, 2.1 moles) was added dropwise. The temperature of the mass was increased to 25 to 30° C. and maintained at same temperature for 1 hour. Reaction was monitored by HPLC. After completion, the reaction mixture was quenched with ice cold water and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulfate and then concentrated under vacuum to give 530 g (2.31 moles; 110%) of 3-isopropoxy-5-(trifluoromethyl)benzonitrile, which was taken as such to next step with no further purification. HPLC purity—96.5% by area (a/a).
Quantity
102.96 g
Type
reactant
Reaction Step One
Name
Quantity
3200 mL
Type
solvent
Reaction Step One
Name
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
2.1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:4])[CH3:3].[H-].[Na+].F[C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1)[C:11]#[N:12]>CN(C=O)C>[CH:2]([O:4][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([C:16]([F:17])([F:19])[F:18])[CH:15]=1)[C:11]#[N:12])([CH3:3])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
102.96 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
3200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.1 mol
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture was quenched with ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C#N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.31 mol
AMOUNT: MASS 530 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 131.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.